molecular formula C14H19NO2 B6168862 1-(morpholin-4-yl)-4-phenylbutan-1-one CAS No. 61123-44-2

1-(morpholin-4-yl)-4-phenylbutan-1-one

Cat. No.: B6168862
CAS No.: 61123-44-2
M. Wt: 233.3
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Description

1-(morpholin-4-yl)-4-phenylbutan-1-one is an organic compound that features a morpholine ring attached to a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(morpholin-4-yl)-4-phenylbutan-1-one can be synthesized through a multi-step process. One common method involves the Mannich reaction, where a ketone, formaldehyde, and morpholine are reacted together. This is followed by a Michael addition reaction under mild conditions to yield the final product . The reaction typically requires a base catalyst and is carried out at room temperature to ensure high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(morpholin-4-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(morpholin-4-yl)-4-phenylbutan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(morpholin-4-yl)-4-phenylbutan-1-one is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-morpholin-4-yl-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(15-9-11-17-12-10-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRKWJSYZSPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302317
Record name 1-(morpholin-4-yl)-4-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61123-44-2
Record name NSC150184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(morpholin-4-yl)-4-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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